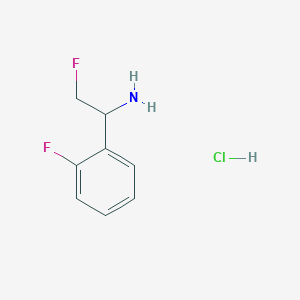

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride

Description

BenchChem offers high-quality 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGJROZGBHHJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375262-37-4 | |

| Record name | 2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Fluoro-1-(2-fluorophenyl)ethanamine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride, a fluorinated phenethylamine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride, including its chemical identity, synthesis, analytical characterization, and safety considerations, to support its application in advanced research and development.

CAS Number: 2375262-37-4[4] Molecular Formula: C₈H₁₀ClF₂N[5] Molecular Weight: 193.6 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 2375262-37-4 | [4] |

| Molecular Formula | C₈H₁₀ClF₂N | [5] |

| Molecular Weight | 193.6 g/mol | [5] |

| Appearance | Off-white solid | [6] |

| Storage Temperature | Room temperature | [7] |

Synthesis and Mechanism

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride can be achieved through a multi-step process, typically commencing with a suitable fluorinated precursor. A common synthetic route involves the reductive amination of 2'-fluoroacetophenone.

Synthesis of the Precursor: 2'-Fluoroacetophenone

The starting material, 2'-fluoroacetophenone (CAS: 445-27-2), can be prepared via several methods.[8][9][10] One approach involves the Friedel-Crafts acylation of fluorobenzene.[9] An alternative method utilizes the reaction of 2-fluorobenzoyl chloride with a malonic ester derivative, followed by decarboxylation.[3][11]

Reductive Amination to Form the Target Compound

The key step in the synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanamine is the reductive amination of 2'-fluoroacetophenone. This transformation can be accomplished using various reducing agents and ammonia sources. The Leuckart reaction, which employs formamide or ammonium formate, is a classic method for this type of conversion.[12] More modern and selective methods often utilize catalytic hydrogenation or hydride reducing agents in the presence of an ammonia source.[1][13]

The general mechanism involves the initial formation of an imine intermediate from the reaction of the ketone with an amine, followed by reduction of the imine to the corresponding amine.

Caption: Generalized workflow for the synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanamine HCl.

Detailed Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on established chemical principles for reductive amination. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 2'-Fluoroacetophenone (Refer to established literature procedures for the synthesis of this precursor, for example, via Friedel-Crafts acylation of fluorobenzene.[9])

Step 2: Reductive Amination

-

In a well-ventilated fume hood, dissolve 2'-fluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 equivalents).

-

Introduce a reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), added portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude 2-Fluoro-1-(2-fluorophenyl)ethanamine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton adjacent to the nitrogen, and the methylene protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methine carbon, and the methylene carbon. The carbon-fluorine couplings will be observable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Fluoro-1-(2-fluorophenyl)ethanamine, the molecular ion peak would be expected, along with characteristic fragment ions resulting from cleavage adjacent to the amine and loss of small molecules.[5][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amine salt, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and C-F stretching vibrations.

Applications in Drug Development

Fluorinated compounds are of great importance in the pharmaceutical industry. The introduction of fluorine can enhance a molecule's metabolic stability by blocking sites of oxidation, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its membrane permeability.[1][3] 2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is found in compounds being investigated for a range of biological activities. As a chiral amine, it can also be used in the synthesis of enantiomerically pure pharmaceuticals.

Safety and Handling

2-Fluoro-1-(2-fluorophenyl)ethanamine hydrochloride is classified as a hazardous substance.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][18][19]

-

Avoid inhalation of dust and contact with skin and eyes.[19]

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[6][18]

-

-

Storage:

Caption: Key safety and handling considerations for the subject compound.

References

-

2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride — Chemical Substance Information. [Link]

-

2-fluoro-2-(2-fluorophenyl)ethan-1-amine hydrochloride — Chemical Substance Information. [Link]

-

Safety Data Sheet - Aaron Chemicals. [Link]

-

Safety Data Sheet. [Link]

-

Safety Data Sheet - Aaron Chemicals. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

- CN106349035A - Method for preparing 2'-fluoroacetophenone - Google P

-

1,2-Fluoroamine synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

-

Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. [Link]

-

Fluorinated Pharmaceutical & Pesticide Intermediates. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

2'-Fluoroacetophenone - ChemBK. [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Process for the preparation of 2-fluoro aceto-phenone - Technical Disclosure Commons. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

天然有機化合物の NMR データベース. [Link]

-

FT-IR spectra of (a) FL-1 and (b) FL-2 in the THF solution, gel, and crystalline states. [Link]

-

Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. [Link]

-

Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine - PubMed. [Link]

-

Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... - ResearchGate. [Link]

-

Fluorine NMR. [Link]

-

4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A 2 B 2 -Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Pharmaceutical & Pesticide Intermediates [heptafluo.com]

- 3. tdcommons.org [tdcommons.org]

- 4. nextsds.com [nextsds.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. kishida.co.jp [kishida.co.jp]

- 7. 1168139-43-2|(R)-1-(2-Fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. 2'-Fluoroacetophenone [chembk.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. lcms.cz [lcms.cz]

- 17. mdpi.com [mdpi.com]

- 18. aaronchem.com [aaronchem.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Preliminary In-Vitro Screening of 2-Fluoro-1-(2-fluorophenyl)ethanamine

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The novel compound, 2-Fluoro-1-(2-fluorophenyl)ethanamine, represents a rational design by combining a phenethylamine core, known for its broad neuropharmacological activity, with dual fluorine substitutions. This guide provides a comprehensive framework for the preliminary in-vitro screening of this compound. It outlines a tiered, hypothesis-driven approach, beginning with target engagement at key monoaminergic receptors, progressing to functional characterization, and concluding with initial safety and liability assessments. Detailed, field-proven protocols for radioligand binding, functional second messenger assays (calcium flux, cAMP), cytotoxicity, and metabolic stability are provided to equip drug discovery scientists with a robust methodology for elucidating the compound's initial pharmacological profile.

Introduction: Rationale and Strategic Context

Phenethylamines are a well-established class of neuroactive compounds, with members exhibiting a wide range of effects on the central nervous system. Their mechanism often involves interaction with monoamine transporters and G-protein coupled receptors (GPCRs), such as serotonin (5-HT), dopamine, and adrenergic receptors. The introduction of fluorine into such scaffolds is a validated strategy in drug discovery to modulate key pharmacological properties.[1][2] Fluorination can block sites of metabolism, alter pKa to improve cell permeability, and introduce new electronic interactions that can enhance target binding affinity.[2]

The compound 2-Fluoro-1-(2-fluorophenyl)ethanamine is a structurally intriguing molecule featuring two fluorine atoms at distinct positions. This dual substitution suggests a deliberate design to influence its pharmacological profile. Based on its core structure, it is hypothesized that this compound will interact with receptors and transporters within the monoamine system, particularly serotonin receptors like 5-HT2A and the trace amine-associated receptor 1 (TAAR1), which are common targets for fluorinated phenethylamine analogs.[3]

This guide presents a logical and efficient in-vitro screening cascade designed to test this hypothesis and build a preliminary profile of the compound's activity, selectivity, and potential liabilities.

Compound Profile and Safety Precautions

A thorough understanding of the test article's properties is fundamental to reliable in-vitro testing.

Physicochemical Properties

| Property | Value | Source |

| Compound Name | 2-Fluoro-1-(2-fluorophenyl)ethanamine | - |

| Molecular Formula | C₈H₉F₂N | [4] |

| Molecular Weight | 157.16 g/mol | [4] |

| CAS Number (HCl Salt) | 2375262-37-4 | [5][6] |

| Appearance | Varies (often supplied as liquid or salt) | [7] |

Handling and Safety

Hazard classifications for the hydrochloride salt of the parent compound indicate potential for acute toxicity, skin irritation, and serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the compound, particularly stock solution preparation, should be performed in a certified chemical fume hood.

Proposed In-Vitro Screening Cascade

A tiered approach is recommended to efficiently allocate resources, starting with broad screening for primary targets and progressively narrowing the focus to functional activity and safety profiling.

Tier 1: Primary Screening - Target Engagement

The initial step is to determine if the compound binds to its hypothesized targets and to assess its selectivity. Radioligand binding assays are the gold standard for quantifying binding affinity (Ki).

Radioligand Binding Assay: Principle and Protocol

This assay measures the ability of the test compound to displace a known radioactive ligand from its receptor target. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the binding affinity constant (Ki) is calculated.

Protocol: Competitive Radioligand Binding for 5-HT2A Receptor

This protocol is adapted for a 96-well format and is based on established methodologies.[8][9][10]

-

Reagents & Materials:

-

Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptor.[11]

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[8]

-

Non-specific Binding Control: 10 µM Ketanserin or unlabeled DOI.[8][10]

-

Test Compound: 2-Fluoro-1-(2-fluorophenyl)ethanamine, serially diluted (e.g., 10 µM to 0.1 nM).

-

96-well filter plates (GF/C or GF/B).[9]

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

To each well of a 96-well filter plate, add 50 µL of assay buffer.

-

Add 50 µL of serially diluted test compound, non-specific binding control, or buffer (for total binding).

-

Add 50 µL of radioligand ([¹²⁵I]DOI) at a final concentration near its Kd (e.g., 0.1-0.5 nM).[8][10]

-

Add 50 µL of the membrane preparation (protein concentration optimized, e.g., 5-15 µ g/well ).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[8][10]

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters 3-4 times with ice-cold assay buffer.

-

Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition at each concentration relative to total and non-specific binding.

-

Plot percent inhibition versus log[concentration] and fit to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Data Presentation

Results should be summarized in a clear, tabular format.

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| 5-HT2A | [¹²⁵I]DOI | Calculated Value |

| 5-HT2C | e.g., [³H]Mesulergine | Calculated Value |

| α1A-adrenergic | e.g., [³H]Prazosin | Calculated Value |

| TAAR1 | e.g., [³H]EPPTB | Calculated Value |

Tier 2: Functional Characterization

Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are critical to determine the compound's effect on receptor signaling.

Gq-Coupled Receptor Assay (e.g., 5-HT2A): Calcium Flux

The 5-HT2A receptor couples to the Gq alpha-subunit, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[12] This can be measured using calcium-sensitive fluorescent dyes.[5][13][14]

Protocol: FLIPR-Based Calcium Flux Assay

This is a no-wash, homogeneous assay suitable for high-throughput screening.[2][13]

-

Cell Plating: Seed HEK293 cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well plates and incubate overnight to form a confluent monolayer.[5]

-

Dye Loading: Remove growth media and add an equal volume of a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) containing an anion transport inhibitor like probenecid.[5][13]

-

Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[5]

-

Assay Execution:

-

Place the cell plate and a compound plate (containing serially diluted test compound) into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Agonist Mode: The instrument adds the test compound to the wells and immediately begins reading fluorescence intensity over time (typically 90-180 seconds). An increase in fluorescence indicates receptor activation.

-

Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes. Then, add a known agonist at its EC80 concentration and measure the fluorescence response. A reduction in the agonist's signal indicates antagonism.

-

-

Data Analysis:

-

Calculate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

-

Gs/Gi-Coupled Receptor Assay (e.g., TAAR1): cAMP Measurement

TAAR1 can couple to Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger can be quantified using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence).[3][15][16]

Protocol: HTRF cAMP Assay

-

Cell Handling: Resuspend cells expressing the target receptor (e.g., TAAR1) in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).[17]

-

Compound Addition: In a 384-well plate, dispense cells, followed by the test compound (for agonist mode) or the test compound plus a known agonist (for antagonist mode).[18]

-

Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.[3]

-

Lysis & Detection: Add the HTRF detection reagents sequentially: cAMP-d2 and anti-cAMP cryptate. These reagents are typically combined with a cell lysis buffer.[3][18]

-

Final Incubation: Incubate for 60 minutes at room temperature.[15][18]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.[3]

-

Data Analysis: Calculate dose-response curves to determine EC50/IC50 values.

Data Presentation for Functional Assays

| Target | Assay Type | Mode | Result (EC50/IC50, nM) | Efficacy (% of Control Agonist) |

| 5-HT2A | Calcium Flux | Agonist | Calculated Value | Calculated Value |

| 5-HT2A | Calcium Flux | Antagonist | Calculated Value | N/A |

| TAAR1 | cAMP | Agonist | Calculated Value | Calculated Value |

| TAAR1 | cAMP | Antagonist | Calculated Value | N/A |

Tier 3: Safety & Secondary Pharmacology

Early assessment of potential liabilities is crucial to de-risk a compound and guide further development.

In-Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[19] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.

Protocol: MTT Assay

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[20][21]

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a relevant period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT labeling reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[19][22]

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[19][20]

-

Reading: Allow the plate to stand overnight (or for a few hours with shaking) and measure the absorbance at ~570 nm.[19]

-

Analysis: Calculate the concentration that reduces cell viability by 50% (CC50).

hERG Channel Liability Screen

Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[23] Early screening is mandated by regulatory agencies. High-throughput methods like fluorescence polarization-based binding assays or automated patch-clamp electrophysiology provide an initial assessment of risk.[6][24] A binding assay is a cost-effective primary screen to flag potential binders for more detailed functional follow-up.[24]

Preliminary Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) found in liver microsomes.[7][25] High metabolic instability can lead to poor oral bioavailability and short half-life in vivo.

Protocol: Human Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).[7][26]

-

Initiation: Pre-warm the plate to 37°C. Start the reaction by adding a pre-warmed NADPH-regenerating system.[25]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[25]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[27]

-

Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).[25]

| Parameter | Result |

| In-vitro t½ (min) | Calculated Value |

| Intrinsic Clearance (µL/min/mg protein) | Calculated Value |

Data Interpretation and Next Steps

The synthesis of data from this preliminary screening cascade provides the first comprehensive look at the pharmacological profile of 2-Fluoro-1-(2-fluorophenyl)ethanamine.

-

Potent & Selective Agonist: If the compound shows high affinity (low nM Ki) and functional potency (low nM EC50) at a single target (e.g., 5-HT2A) with a clean profile in other assays (CC50 > 10 µM, low hERG binding, moderate metabolic stability), it could be a candidate for further optimization as a selective tool compound or therapeutic lead.

-

Promiscuous Binder: If the compound binds to multiple targets with similar affinity, it may have a complex polypharmacology. This could be desirable or undesirable depending on the therapeutic goal.

-

Potent Binder, Weak Function: A large discrepancy between binding affinity (Ki) and functional potency (EC50) may indicate partial agonism or antagonism, which should be confirmed with antagonist-mode functional assays.

-

Cytotoxicity or hERG Liability: A low CC50 value or significant hERG binding at concentrations close to its target affinity (a small "safety margin") is a major red flag, suggesting the compound may not be viable for further development without significant structural modification.

-

High Metabolic Instability: A very short half-life in microsomes (e.g., < 5 minutes) suggests the compound will likely be rapidly cleared in vivo, posing a challenge for achieving therapeutic exposure.

Based on these outcomes, next steps could include expanded selectivity screening against a broader GPCR panel, in-vivo pharmacokinetic studies, or resynthesis of analogs to improve potency, selectivity, or safety profiles.

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

-

Reaction Biology. (n.d.). Herg Assay Services. Reaction Biology. [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River Labs. [Link]

-

Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Cisbio. [Link]

-

protocols.io. (2024). Metabolic stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. ChEMBL. [Link]

-

PerkinElmer. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

-

Brandt, S. D., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]

-

Luminex Corporation. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Luminex Corp. [Link]

-

Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

-

Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

-

Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Waters. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters. [Link]

-

Chem-Space. (n.d.). 2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride. Chem-Space. [Link]

-

ResearchGate. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jove.com [jove.com]

- 3. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 4. criver.com [criver.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 18. m.youtube.com [m.youtube.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. rockefeller.edu [rockefeller.edu]

- 24. reactionbiology.com [reactionbiology.com]

- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. researchgate.net [researchgate.net]

- 27. waters.com [waters.com]

Unveiling the Pharmacodynamics of Monoamine Releasing Agents: A Comprehensive Guide to Mechanistic Profiling and Assay Validation

Executive Summary

As a Senior Application Scientist in neuropsychopharmacology, I approach the evaluation of Monoamine Releasing Agents (MRAs) not merely as a collection of binding affinities, but as a dynamic interplay of molecular machinery. Unlike traditional reuptake inhibitors that passively block transporter pores, MRAs act as intracellular modulators, actively reversing the flow of neurotransmitters. This whitepaper provides an in-depth technical analysis of MRA mechanisms, quantitative profiling strategies, and the causal logic behind the gold-standard in vitro release assays used in modern drug development.

Molecular Mechanisms of Non-Exocytotic Monoamine Efflux

The biological activity of an MRA is defined by its ability to hijack the presynaptic neuron's endogenous transport systems. While reuptake inhibitors (e.g., cocaine) bind to the extracellular face of monoamine transporters (MATs) to halt neurotransmitter clearance, MRAs are substrate-type releasers[1],[2].

The mechanism of action follows a highly orchestrated, dual-pronged pathway:

-

Cellular Translocation: MRAs enter the presynaptic terminal primarily by serving as substrates for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET)[1],[3].

-

Vesicular Depletion: Once in the cytoplasm, MRAs interact with the Vesicular Monoamine Transporter 2 (VMAT2). By disrupting the vesicular pH gradient or directly competing for uptake, they force stored monoamines out of the vesicles and into the cytosol, massively expanding the intracellular neurotransmitter pool[1],[2],[4].

-

Transporter Reversal via TAAR1: MRAs act as intracellular agonists at the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Activation of TAAR1 triggers a G-protein coupled signaling cascade involving Protein Kinase A and C (PKA/PKC). These kinases phosphorylate the intracellular domains of the MATs, flipping their conformation. This phosphorylation forces the transporters to operate in reverse, pumping the expanded cytosolic pool of monoamines into the synaptic cleft in a non-exocytotic manner[1],[4].

Intracellular signaling and transport reversal mechanism of monoamine releasing agents.

Quantitative Pharmacological Profiling

The therapeutic potential and abuse liability of an MRA are heavily dictated by its selectivity ratio across DAT, NET, and SERT[5],[6]. In preclinical development, we rely on the DAT/SERT release ratio to predict the in vivo behavioral profile of a novel compound[6],[7].

-

High DAT/NET Selectivity: Compounds like (+)-amphetamine are highly potent at DAT and NET but weak at SERT. This profile drives intense psychostimulant effects, locomotor activation, and high abuse liability[6],[8].

-

Balanced or SERT-Selective: Compounds like (+)-MDMA or (±)-fenfluramine exhibit higher affinity for SERT. This shift reduces dopaminergic addiction potential and promotes entactogenic or anorectic properties, though it requires careful monitoring for off-target serotonergic toxicity (e.g., 5-HT2B-mediated valvulopathy)[2],[6],[8].

Table 1: Comparative In Vitro Release Potencies (EC50) of Classic MRAs

Data summarized from rat brain synaptosome and transfected cell line assays[9],[5],[6],[10],[8]. Lower EC50 values indicate higher potency.

| Compound | Primary Target | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Pharmacological Profile |

| (+)-Amphetamine | DAT / NET | ~20 - 50 | ~7 - 10 | > 10,000 | Psychostimulant |

| (+)-MDMA | SERT / DAT | ~300 | ~100 | ~50 - 100 | Entactogen |

| (±)-Fenfluramine | SERT | > 10,000 | > 1,000 | ~50 | Anorectic |

| Mephedrone (4-MMC) | Non-selective | ~60 | ~50 | ~120 | Mixed Stimulant / Entactogen |

Experimental Workflows: The In Vitro Monoamine Release Assay

To accurately quantify MRA activity, the gold standard is the in vitro radiolabeled monoamine release assay utilizing rat brain synaptosomes[11],[5]. Synaptosomes are isolated, resealed nerve terminals that retain functional MATs, VMAT2, and intact intracellular signaling cascades, making them vastly superior to simple membrane homogenates[11],[12].

Step-by-Step Methodology & Causality

1. Tissue Dissection & Homogenization

-

Protocol: Rapidly dissect specific brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET) and homogenize in ice-cold 0.32 M sucrose buffer[11],[12].

-

Causality: Homogenization in 0.32 M sucrose is not merely procedural; it is a biophysical necessity. Sucrose maintains an isotonic environment that prevents osmotic lysis of the delicate synaptosomes, preserving the integrity of the plasma membrane and internal vesicles[12]. The ice-cold temperature halts endogenous protease activity.

2. Differential Centrifugation

-

Protocol: Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris, followed by a 17,000 - 20,000 x g spin to pellet the crude synaptosomal fraction[11],[12].

-

Causality: This isolates the functional nerve terminals from heavier cellular components and lighter cytosolic proteins, ensuring the assay measures localized presynaptic machinery.

3. Radiolabel Loading & Transporter Isolation

-

Protocol: Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate at 37°C with a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin) alongside specific unlabeled uptake inhibitors[12],[5].

-

Causality: Pre-incubation at 37°C restores metabolic activity, allowing the transporters to actively load the radiolabel into the vesicular pool[11]. The addition of unlabeled inhibitors is critical for assay specificity. For example, when assaying SERT, adding 100 nM nomifensine (a DAT inhibitor) and 100 nM GBR12935 prevents cross-transporter uptake of the radiolabel, ensuring the measured efflux is exclusively mediated by SERT[5].

4. Drug Exposure & Quantification

-

Protocol: Expose the loaded synaptosomes to varying concentrations of the test MRA to establish a dose-response curve[11]. Terminate the reaction via rapid filtration, collect the supernatant, and quantify the released radiolabel using liquid scintillation counting[11],[9].

Assay Validation: A Self-Validating System

Every robust protocol must be self-validating. To ensure the observed efflux is due to carrier-mediated reverse transport and not membrane disruption (cellular toxicity), you must run a parallel control at 4°C . Because reverse transport is an active, energy-dependent process driven by kinase phosphorylation, efflux should be severely blunted at 4°C[11]. If high radiolabel release is observed at 4°C, it indicates the test compound is acting as a non-specific membrane detergent (lysing the cells) rather than a true pharmacological MRA.

Synaptosomal isolation and radiolabeled monoamine release assay workflow.

Therapeutic and Drug Development Implications

Designing novel MRAs requires walking a tightrope between therapeutic efficacy and neurotoxicity[2],[4]. By utilizing the in vitro assays described above, researchers can fine-tune the molecular structure of amphetamine or cathinone analogs to achieve desired clinical outcomes[13],[6]. For instance, shifting a molecule's selectivity profile toward SERT can drastically reduce its dopaminergic abuse liability, making it a viable candidate for treating substance use disorders, obesity, or treatment-resistant depression[2],[6]. However, rigorous screening must always accompany these developments to ensure that potent monoamine release does not trigger serotonin syndrome, hyperthermia, or oxidative stress[4].

References

- "Monoamine releasing agent: Mechanism of action" - iiab.me.

- "Unveiling the Action of 2-Aminoindan Hydrochloride: A Comparative Guide for Researchers" - Benchchem.

- "troubleshooting unexpected pharmacological effects of 6-Methoxytryptamine" - Benchchem.

- "A Comparative Guide to the In Vivo and In Vitro Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine" - Benchchem.

- "Therapeutic and adverse actions of serotonin transporter substrates" - ResearchGate.

- "A Comparative Analysis of Monoamine Release Potency for Amphetamine Analogs" - Benchchem.

- "Monoamine releasing agent" - Wikipedia.

- "Cocaine-like discriminative stimulus effects of 'norepinephrine-preferring' monoamine releasers" - PMC.

- "Amphetamine Derivatives as Monoamine Oxidase Inhibitors" - Frontiers.

- "Releasing agent" - PsychonautWiki.

- "Decoding the Structure of Abuse Potential for New Psychoactive Substances" - PMC.

- "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses" - Oxford Academic.

- "Range of previously reported IC 50 values for neurotransmitter uptake inhibition" - ResearchGate.

- "Concentration-dependent effect of MDMA on release by NET, SERT, and DAT" - ResearchGate.

- "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs" - PMC.

Sources

- 1. Monoamine releasing agent [medbox.iiab.me]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. Cocaine-like discriminative stimulus effects of ‘norepinephrine-preferring’ monoamine releasers: Time course and interaction studies in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

Sol-gel chemistry of fluorinated amine compounds

An In-Depth Technical Guide to the Sol-Gel Chemistry of Fluorinated Amine Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, characterization, and application of hybrid materials derived from the sol-gel chemistry of fluorinated amine compounds. Moving beyond simple protocols, we delve into the fundamental principles and causal relationships that govern the formation and function of these advanced materials, offering field-proven insights to bridge theory and practice.

Foundational Principles: A Synergy of Functionalities

The power of fluorinated amine sol-gel chemistry lies in the synergistic combination of three distinct components within a single, versatile process.

-

The Sol-Gel Framework: The sol-gel process is a low-temperature wet-chemistry technique for fabricating inorganic or hybrid materials from molecular precursors.[1][2] Its primary advantage is the ability to form a stable, porous, and functionalizable inorganic network (typically silica, SiO₂) through the hydrolysis and subsequent condensation of alkoxysilane precursors like tetraethoxysilane (TEOS).[3][4] This method offers exceptional control over the final material's structure, porosity, and surface chemistry.[2]

-

The Fluorine Advantage: Incorporating fluorine into the material imparts a unique set of properties. The high electronegativity and stability of the carbon-fluorine (C-F) bond lead to materials with exceptionally low surface energy, chemical inertness, and thermal robustness.[1][5] This translates directly to high hydrophobicity (water repellency) and oleophobicity (oil repellency), which are critical for applications ranging from self-cleaning surfaces to anti-biofouling coatings.[4][6]

-

The Amine Functionality: Amine groups (—NH₂) introduced via amino-functionalized silanes, such as 3-aminopropyltriethoxysilane (APTES), serve a dual purpose. Firstly, they act as internal base catalysts, promoting the condensation of silanol groups and influencing the growth of the silica network.[7] Secondly, they provide reactive sites on the material's surface, enabling further covalent modification, altering surface charge, or serving as active sites for applications like CO₂ capture or catalysis.[8][9][10]

The convergence of these three components allows for the creation of advanced hybrid materials where a stable inorganic matrix is functionalized with both low-energy fluorinated chains and reactive amine groups, yielding materials with tailored, often opposing, properties such as amphiphilicity.

The Core Chemistry: Hydrolysis and Condensation

The sol-gel process is governed by two fundamental, competing reactions involving alkoxysilane precursors (Si(OR)₄).

-

Hydrolysis: The replacement of alkoxy groups (–OR) with hydroxyl groups (–OH) upon reaction with water.

-

Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

-

-

Condensation: The linking of hydrolyzed precursors to form siloxane (Si–O–Si) bridges, releasing water or alcohol.

-

Water Condensation:(≡Si–OH) + (HO–Si≡) → ≡Si–O–Si≡ + H₂O

-

Alcohol Condensation:(≡Si–OR) + (HO–Si≡) → ≡Si–O–Si≡ + ROH

-

The relative rates of these reactions, heavily influenced by pH, determine the final structure of the gel. Acidic conditions promote faster hydrolysis, leading to weakly branched, polymer-like networks.[7] Conversely, basic conditions (often catalyzed by the amine precursor itself) accelerate condensation, resulting in more highly branched, colloidal, or particulate structures.[7]

When using a cocktail of precursors—such as TEOS (network former), a fluoroalkylsilane (FAS), and an aminosilane (e.g., APTES)—their individual hydrolysis and condensation rates dictate their incorporation into the final network. The electron-withdrawing nature of perfluoroalkyl chains can influence the reactivity of the adjacent silane, while the amine group actively participates in catalysis.[11]

Synthetic Methodologies: Building the Hybrid Material

The integration of fluorinated and amine functionalities into a sol-gel matrix can be primarily achieved through two strategic pathways: co-condensation and post-synthesis modification.

Co-condensation: The One-Pot Approach

This is the most direct method, where the silica precursor (e.g., TEOS), the aminosilane (e.g., APTES), and the fluoroalkylsilane (e.g., 1H,1H,2H,2H–perfluorooctyltriethoxysilane) are mixed in a common solvent (typically an alcohol) and undergo hydrolysis and condensation simultaneously.[5][6]

-

Causality: This approach is chosen to achieve a homogenous and uniform distribution of both fluorinated and amine functional groups throughout the bulk of the material.[9] The simultaneous reaction ensures that the functionalities are integral to the network structure, not just surface-bound.

-

Trustworthiness: The success of this method relies on carefully controlling the molar ratios of the precursors and the reaction conditions (pH, water content, temperature) to manage the different reaction kinetics of each silane. Characterization via FTIR and TGA is essential to validate the incorporation of all components.

Experimental Protocol: Co-condensation for an Amphiphilic Coating

-

Precursor Solution: In a sealed flask, combine 3-glycidyloxypropyltrimethoxysilane (GPTMS) and 3-aminopropyltriethoxysilane (APTES) in ethanol under stirring.[6] (Note: GPTMS is often used alongside APTES to create a flexible, cross-linked matrix).

-

Functionalization: Add a fluorinated precursor, such as 3,3,3-trifluoropropyl-trimethoxysilane, to the clear solution.[6]

-

Hydrolysis: Add a controlled amount of acidic water (e.g., 0.1 N HCl) to initiate hydrolysis.

-

Aging: Allow the solution to stir at room temperature for 24 hours to facilitate the formation of a stable sol.[6]

-

Deposition: Apply the sol onto a substrate (e.g., glass slide) using techniques like dip-coating or spin-coating.

-

Curing: Heat-treat the coated substrate in an oven (e.g., at 100-150°C) to complete the condensation process, densify the network, and ensure strong adhesion.[4]

Post-Synthesis Modification: The Two-Step Approach

This method involves first creating a sol-gel matrix, often functionalized with amine groups, and then introducing the fluorinated component in a subsequent step. This is a form of surface grafting.

-

Causality: This strategy is employed when precise control over the surface chemistry is paramount, or when the fluorinated precursor is incompatible with the initial sol-gel reaction conditions. Amine groups pre-installed on the silica surface act as ideal anchoring points and can catalyze the grafting of fluorinated silanes, particularly chlorosilanes, even under anhydrous conditions.[10][12]

-

Trustworthiness: This protocol's validity is confirmed by comparing surface-sensitive characterization data (XPS, contact angle) before and after the grafting step. A significant increase in the fluorine signal and contact angle validates the successful attachment of the fluorinated moiety. Thorough washing after grafting is crucial to remove any non-covalently bound species.[10]

Experimental Protocol: Surface Grafting of Fluorinated Chains

-

Matrix Synthesis: Prepare amine-functionalized silica particles using a modified Stöber process or by hydrolyzing APTES and TEOS.[13][14]

-

Drying: Thoroughly dry the amine-functionalized silica under vacuum to remove water, which could cause self-condensation of the grafting agent.

-

Grafting Reaction: Disperse the dried silica in an anhydrous solvent (e.g., toluene). Add a monofunctional fluoroalkyl-chlorosilane in the presence of a non-nucleophilic base or rely on the surface amine groups to catalyze the reaction.[10][12]

-

Reaction Time: Allow the mixture to react under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 24-72 hours) at room temperature or with gentle heating.[10]

-

Purification: Recover the particles by centrifugation or filtration. Perform exhaustive Soxhlet extraction (e.g., with chloroform or hexane) to remove any unreacted silane and byproducts.[10][15]

-

Final Drying: Dry the final product under vacuum.

Essential Characterization Techniques

A multi-faceted approach is required to validate the synthesis and understand the properties of these complex hybrid materials.

| Technique | Purpose & Information Gained | Typical Findings |

| Fourier Transform Infrared (FTIR) Spectroscopy | Confirms covalent bond formation and presence of functional groups.[13][16] | Broad Si-O-Si peak (~1090 cm⁻¹), C-F stretches (1130–1260 cm⁻¹), N-H bends (~1550 cm⁻¹), C-H stretches (~2900 cm⁻¹).[6] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states.[15] | Quantifies surface F, N, Si, O, C. Confirms successful surface modification in grafting protocols. |

| Contact Angle (CA) Goniometry | Measures surface wettability (hydrophobicity and oleophobicity).[13][16] | High water contact angles (>90°, often >140° for superhydrophobicity) indicate successful fluorination.[13][16] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes surface morphology, particle size, and film structure.[6] | Reveals porosity, roughness, and nanoparticle distribution critical for properties like superhydrophobicity. |

| Atomic Force Microscopy (AFM) | Quantifies nanoscale surface roughness and topography.[5][6] | Provides quantitative data on surface roughness, which influences wetting properties according to Wenzel and Cassie-Baxter models. |

| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating to determine the amount of organic functionalization (grafting density) and thermal stability.[10] | Stepwise weight loss corresponds to the decomposition of amine and fluorinated organic moieties. |

Field-Proven Applications

The unique properties of fluorinated amine sol-gel materials enable their use in several high-performance applications.

High-Performance Hydrophobic and Anti-Fouling Coatings

The primary application is the creation of water- and oil-repellent surfaces. By combining the low surface energy of fluorinated chains with a hierarchical roughness induced by the sol-gel process, superhydrophobic surfaces with water contact angles exceeding 150° can be fabricated.[13][16]

In the marine sector, these principles are used to develop fouling-release coatings. The surface makes it difficult for marine organisms like bacteria and barnacles to gain a firm foothold.[6] The co-condensation of amine/epoxy silanes with fluorosilanes can create stable, amphiphilic surfaces that are particularly effective at deterring microbial settlement without releasing toxic biocides into the environment.[5][6]

Functional Materials for Separation and Catalysis

The amine groups within the material can be used for more than just catalysis and linking. Amine-functionalized silica is a well-known adsorbent for CO₂.[9] While standard materials are hydrophilic, incorporating fluorinated groups could create adsorbents with tailored polarity, potentially for capturing fluorinated gases or compounds from mixed streams.[8] Furthermore, the amine sites can be used to anchor catalytic metal nanoparticles, with the fluorinated matrix providing a robust and chemically resistant support.

Conclusion and Future Outlook

The sol-gel chemistry of fluorinated amine compounds provides a remarkably versatile platform for developing advanced functional materials. By judiciously selecting precursors and synthetic routes—either co-condensation for bulk-modified materials or post-synthesis grafting for surface-engineered ones—scientists can precisely tailor the final properties. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based guide demonstrates that a deep understanding of the underlying chemical principles is paramount for transitioning from laboratory synthesis to the development of reliable, high-performance products.

Future research will likely focus on developing systems with short-chain fluorinated compounds or entirely fluorine-free alternatives to address environmental concerns, while simultaneously expanding the multifunctionality of these coatings for applications in sensing, microfluidics, and advanced textiles.

References

- Purcar, V., et al. (n.d.). Surface modification of sol-gel hybrid films using fluorinated silica nanoparticles.

- Ielo, I., et al. (2022). Design and Development of Fluorinated and Biocide-Free Sol–Gel Based Hybrid Functional Coatings for Anti-Biofouling/Foul-Release Activity. Polymers, 14(19), 4187.

-

Phan, T. B., et al. (2022). Non-hydrolytic sol-gel synthesis of amine-functionalized silica: Template-free, one-pot, and scalable method for preparing efficient organocatalysts. ChemRxiv. Available at: [Link]

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1234–1244. Available at: [Link]

- Purcar, V., et al. (2012). SURFACE MODIFICATION OF SOL-GEL HYBRID FILMS USING FLUORINATED SILICA NANOPARTICLES. Revue Roumaine de Chimie, 57(7-8), 735-741.

-

Mabry, J. M., et al. (2013). Synthesis of fluorinated silica nanoparticles containing latent reactive groups for post-synthetic modification and for tunable surface energy. Journal of Materials Chemistry A, 1(18), 5443. Available at: [Link]

-

Chakrabarty, A., & Mabry, J. M. (2019). Recent Studies on Fluorinated Silica Nanometer-Sized Particles. Journal of Composites Science, 3(2), 44. Available at: [Link]

-

D'Souza, L., & D'Souza, V. (2011). Direct Synthesis and Accessibility of Amine-Functionalized Mesoporous Silica Templated Using Fluorinated Surfactants. Industrial & Engineering Chemistry Research, 50(8), 4311–4320. Available at: [Link]

-

Wilger, D. J., et al. (2014). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 16(23), 6068–6071. Available at: [Link]

-

Wang, H., et al. (2018). Surface Modification of Sol-Gel Silica Antireflective Coatings by F-PMHS: A Simple Method for Improvement of Amphiphobicity. Coatings, 8(2), 62. Available at: [Link]

-

Owen, M. J., et al. (2011). Fluoroalkyl-Functionalized Silica Particles: Synthesis, Characterization, and Wetting Characteristics. Langmuir, 27(15), 9493–9502. Available at: [Link]

-

Beckmann, H., et al. (2003). Perfluorinated Dialkoxysilanediols Resisting Self-Condensation. Angewandte Chemie International Edition, 42(30), 3559–3562. Available at: [Link]

- Bracher, P. J. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Macmillan Group Meeting.

-

Wehmeyer, C. I., et al. (2011). Fluoroalkyl-Functionalized Silica Particles: Synthesis, Characterization, and Wetting Characteristics. Academia.edu. Available at: [Link]

-

Chakrabarty, A., & Mabry, J. M. (2019). Recent Studies on Fluorinated Silica Nanometer-Sized Particles. Journal of Composites Science, 3(2), 44. Available at: [Link]

-

Purcar, V., et al. (2022). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. Coatings, 12(10), 1563. Available at: [Link]

-

Van der-Waals, J. C., et al. (2001). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Non-Crystalline Solids, 285(1-3), 1-11. Available at: [Link]

-

Kemnitz, E., & Noack, J. (2015). The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides. Dalton Transactions, 44(25), 11235–11250. Available at: [Link]

-

Cichy, B., et al. (2024). Modification of Silica with Sucrose and Ammonium Fluoride Agents: A Facile Route to Prepare Supports of Iridium Catalysts for Hydrogenation Reaction. Materials, 17(14), 3169. Available at: [Link]

-

Segets, D., et al. (2021). Quantification of the amount of surface groups of aminated silica nano‐ and microparticles utilizing a fluorine tag and HR‐CS‐GF‐MAS. Analytical Science Advances. Available at: [Link]

-

Plutino, M. R., et al. (2022). Development of Eco-Friendly Hydrophobic and Fouling-Release Coatings for Blue-Growth Environmental Applications. IRIS Unime. Available at: [Link]

-

Jilkina, O., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention. Langmuir, 39(4), 1677–1685. Available at: [Link]

-

Innocenzi, P., & Malfatti, L. (2021). Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review. Gels, 7(4), 220. Available at: [Link]

-

Martin, S., et al. (2018). Hydrophobic and Corrosion Behavior of Sol-Gel Hybrid Coatings Based on the Combination of TiO2 NPs and Fluorinated Chains for Aluminum Alloys Protection. Coatings, 9(1), 1. Available at: [Link]

- Marciniec, B., & Dutkiewicz, M. (2013). Aminoalkyl functionalized siloxanes. Polimery, 58(11-12), 833-840.

-

Carneiro, J., et al. (2020). Super-hydrophobic coatings on cotton fabrics using sol–gel technique by spray. Journal of Sol-Gel Science and Technology, 95(1), 195-204. Available at: [Link]

-

Mabry, J. M., et al. (2013). Synthesis of Fluorinated Silica Nanoparticles Containing Latent Reactive Groups for Post-synthetic Modification for Tunable Surface Energy. Journal of Materials Chemistry A. Available at: [Link]

- Han, C.-H., et al. (2023). Synthesis of Fluorine-Doped Tin Oxide Powders by Sol-Gel Combustion Method. Journal of Materials Science and Chemical Engineering, 11(5), 51-66.

- Lortz, W., et al. (2014). Aqueous silane systems based on tris(alkoxysilylalkyl)amines and the use thereof. U.S. Patent No. 8,889,812 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Seifert, A., et al. (2013). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Journal of Sol-Gel Science and Technology, 67(2), 239-251. Available at: [Link]

-

Plutino, M. R. (2023). Perspective Chapter: Functional Sol-Gel Based Coatings for Innovative and Sustainable Applications. In Sol-Gel Process. IntechOpen. Available at: [Link]

-

Tudor, I. M., et al. (2022). Influence of Fluorine and Nitrogen Co-Doping on the Structural and Morphological Properties of Sol-Gel ZnO Films. Coatings, 12(12), 1850. Available at: [Link]

-

Beniaiche, A., et al. (2018). Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique. Journal of Crystallization Process and Technology, 8(4), 89-106. Available at: [Link]

-

Kemnitz, E., & Noack, J. (2015). The non-aqueous fluorolytic sol–gel synthesis of nanoscaled metal fluorides. Dalton Transactions. Available at: [Link]

-

Tressaud, A., et al. (2000). Sol–gel synthesis of inorganic complex fluorides using trifluoroacetic acid. Journal of Fluorine Chemistry, 101(2), 253-258. Available at: [Link]

-

Moody, C. J., et al. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. Available at: [Link]

-

Mackenzie, J. D. (2018). Sol-Gel Processing of Fluoride and Oxyfluoride Materials. In Handbook of Sol-Gel Science and Technology. Springer. Available at: [Link]

Sources

- 1. Recent Studies on Fluorinated Silica Nanometer-Sized Particles | MDPI [mdpi.com]

- 2. Perspective Chapter: Functional Sol-Gel Based Coatings for Innovative and Sustainable Applications | IntechOpen [intechopen.com]

- 3. iris.unime.it [iris.unime.it]

- 4. Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and Development of Fluorinated and Biocide-Free Sol–Gel Based Hybrid Functional Coatings for Anti-Biofouling/Foul-Release Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. (PDF) Fluoroalkyl-Functionalized Silica Particles: Synthesis, Characterization, and Wetting Characteristics [academia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. Surface Modification of Sol-Gel Silica Antireflective Coatings by F-PMHS: A Simple Method for Improvement of Amphiphobicity [mdpi.com]

- 16. revroum.lew.ro [revroum.lew.ro]

Foreword: Navigating the Frontier of Molecular Innovation

An In-depth Technical Guide to the Discovery and Synthesis of New Research Chemicals

The pursuit of novel chemical entities is the cornerstone of modern pharmacology, materials science, and therapeutic development. This guide is designed for the hands-on researcher, the bench scientist, and the drug development professional who navigate the complex, multidisciplinary journey from a conceptual target to a well-characterized, synthesized molecule. We will move beyond rote procedural lists to explore the underlying logic, the causal relationships behind experimental choices, and the self-validating systems that ensure scientific rigor. The narrative that follows integrates computational prediction, high-throughput screening, rational synthesis, and robust analytical characterization into a cohesive workflow, grounded in authoritative principles and field-proven methodologies.

Part 1: The Discovery Engine: From Target to Hit Identification

The inception of a new research chemical is not a serendipitous event but a directed endeavor, beginning with a deep understanding of biological systems and leveraging powerful computational and experimental tools to identify promising starting points or "hits."

Target Identification and Validation

Before a single compound is synthesized, a biological target must be identified and validated. Targets can be receptors, enzymes, or biological pathways implicated in a particular condition or process.[1] For instance, the endocannabinoid system is a frequent target for the development of new psychoactive substances (NPS), while the NMDA receptor is a key target for dissociative anesthetics.[2][3] The validation process involves confirming that modulating the target will produce the desired physiological effect, a critical step to avoid costly failures in later stages.

In Silico Discovery: The Digital Crucible

Computational chemistry has revolutionized the initial stages of discovery by enabling scientists to screen millions of virtual compounds and predict their properties without synthesizing them.[4][5] This dramatically reduces the time and cost associated with finding a viable hit.[6] These methods are broadly categorized as either structure-based or ligand-based.[4]

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, molecular docking can be used to predict how small molecules will bind to it.[7] This method geometrically fits virtual compounds into the target's binding site and scores their potential interactions.[7]

-

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, this approach relies on the principle that molecules with similar structures often have similar biological activities.[1] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling build statistical correlations between the structural properties of known active compounds and their biological effects to predict the activity of new molecules.[4][7]

Caption: Decision workflow for selecting in silico hit identification methods.

| In Silico Technique | Core Principle | Primary Application | Key Advantage |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a target protein's 3D structure.[7] | Structure-based virtual screening, binding mode analysis. | Provides mechanistic insight into potential interactions. |

| QSAR | Correlates variations in molecular structure with changes in biological activity to build predictive models.[7] | Ligand-based virtual screening, lead optimization. | Does not require a known 3D target structure.[1] |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Virtual screening, scaffold hopping. | Can find structurally diverse compounds with similar activity. |

| Machine Learning | Uses algorithms to learn from large datasets of chemical structures and biological activities to make predictions.[1][8] | Predicting ADMET properties, hit identification, QSAR model development.[4] | Can identify complex, non-linear relationships in data. |

High-Throughput Screening (HTS)

HTS is an experimental powerhouse that automates the testing of vast chemical libraries against biological targets.[9][10] By using robotics, liquid handling systems, and miniaturized assays, HTS allows researchers to evaluate thousands or even millions of compounds in a short period, dramatically accelerating the pace of discovery.[9][11] The process is a cornerstone for identifying "hits"—compounds that show promising activity and serve as the starting point for further development.[9][10]

-

Assay Development: Design a robust and reproducible assay (e.g., fluorescence, luminescence) that measures the interaction between the compounds and the biological target.[10] This assay must be optimized for a multi-well plate format (e.g., 384- or 1536-well).

-

Library Preparation: A diverse library of compounds is arrayed in the multi-well plates. This can include commercial libraries, natural products, or in-house collections.

-

Automated Screening: Robotic systems dispense the target (e.g., enzyme, cells) and then the library compounds into the assay plates. The plates are incubated under controlled conditions.

-

Data Acquisition: An automated plate reader measures the assay signal from each well. This signal indicates the level of activity for each compound.

-

Hit Identification & Confirmation: Raw data is analyzed to identify primary "hits" that meet a predefined activity threshold. These hits are then re-tested, often at multiple concentrations, to confirm their activity and rule out false positives. The goal is to produce a validated list of compounds for the next stage.[9]

Part 2: Synthesis and Optimization: From Hit to Lead Compound

Once a validated hit is identified, the focus shifts to the chemistry-intensive phase: optimizing the molecule's structure to enhance its desired properties and developing a reliable and scalable synthetic route.

Lead Optimization and Structure-Activity Relationships (SAR)

A "hit" from an HTS campaign is rarely a perfect drug candidate. Lead optimization is the iterative process where medicinal chemists systematically modify the hit's chemical structure to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6] This process is guided by Structure-Activity Relationship (SAR) studies, which investigate how each structural change affects the compound's biological activity.[7] For example, modifying a functional group on a benzodiazepine core can dramatically alter its sedative versus anxiolytic effects.[12]

Synthetic Route Development

The goal of synthetic route development is to devise a chemical pathway that is efficient, reproducible, and safe. For novel research chemicals, this often involves adapting known reactions or developing entirely new methodologies. The synthesis of many designer drugs, such as synthetic cannabinoids or cathinones, involves multi-step reactions that must be carefully controlled to achieve the desired product with high purity.[13][14]

Caption: The iterative cycle of lead optimization in drug development.

Challenges of Scale-Up

A synthetic route that works flawlessly on a milligram scale in the lab may fail entirely when scaled to produce kilograms.[15] The transition from lab bench to pilot plant is a major challenge in chemical synthesis.[16]

| Scale-Up Challenge | Description | Mitigation Strategy |

| Heat Transfer | Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to control temperature. Exothermic reactions can become dangerously uncontrollable.[16][17] | Use of jacketed reactors, internal cooling coils, and careful control of reagent addition rates. |

| Mass Transfer & Mixing | Ensuring all reactants are intimately mixed in a large reactor is much harder than in a small flask, potentially leading to lower yields and more impurities.[17] | Selection of appropriate impeller designs and agitation speeds; process modeling. |

| Safety & Handling | Handling large quantities of toxic, flammable, or reactive materials introduces significant safety risks not present at the lab scale.[15][16] | Rigorous process hazard analysis (PHA), use of personal protective equipment (PPE), and engineered safety controls. |

| Reproducibility | Minor variations in lab conditions may have no effect, but on a large scale, they can lead to significant deviations in product quality and yield.[17] | Strict process parameter control, robust quality control systems, and detailed batch records. |

| Downstream Processing | Isolating and purifying kilograms of product requires different techniques (e.g., crystallization, large-scale chromatography) than those used for milligrams.[15] | Development of scalable purification protocols early in the process. |

Part 3: Analytical Characterization: The Identity and Purity Mandate

Synthesizing a molecule is only half the battle; proving its structure and purity is paramount for any research application. Analytical chemistry provides the tools to answer two fundamental questions: "What is it?" (qualitative analysis) and "How much of it is there?" (quantitative analysis).[18][19] A multi-technique, or orthogonal, approach is essential for a self-validating characterization package.

Core Analytical Techniques

No single technique can provide a complete picture of a new chemical entity. A combination of spectroscopic and chromatographic methods is required.[20][21]

| Technique | Abbreviation | Information Provided | Primary Use Case |

| Nuclear Magnetic Resonance | NMR | Detailed molecular structure, connectivity of atoms, and stereochemistry.[19][22] | Definitive structure elucidation of the final compound. |

| Mass Spectrometry | MS | Molecular weight and fragmentation patterns, which help determine the elemental composition and structure.[19][21][22] | Molecular weight confirmation and identification of unknowns. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of specific chemical bonds and functional groups (e.g., C=O, O-H, N-H).[18][19] | Quick confirmation of functional groups in intermediates and final product. |

| High-Performance Liquid Chromatography | HPLC | Separation, quantification, and purity assessment of components in a mixture.[18][21] | Determining the purity of the final compound (e.g., >99%). |

| Gas Chromatography | GC | Separation and analysis of volatile and semi-volatile compounds.[18] | Purity assessment for volatile compounds and residual solvent analysis. |

The Power of Hyphenated Techniques

Modern analytical chemistry heavily relies on "hyphenated" techniques, which couple a separation method with a detection method.[20] The most powerful of these for research chemical characterization are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[19] These methods allow for the separation of a complex mixture into its individual components, each of which is then immediately analyzed by the mass spectrometer to determine its identity. This is invaluable for impurity profiling—identifying and quantifying the by-products of a synthesis.[14]

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized research chemical and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

Instrument Setup (HPLC):

-

Column: Select a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Prepare two solvents: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-